1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Vue d'ensemble

Description

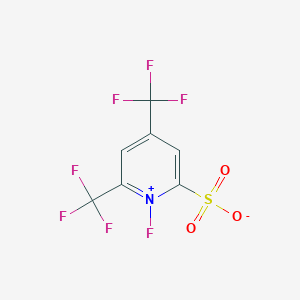

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C7H2F7NO3S and a molecular weight of 313.15 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, making it an interesting subject for various chemical studies and applications.

Méthodes De Préparation

The synthesis of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of 4,6-bis(trifluoromethyl)pyridine with a fluorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound.

Analyse Des Réactions Chimiques

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound is known to participate in substitution reactions, particularly electrophilic fluorination reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Mécanisme D'action

The mechanism of action of 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate involves its ability to act as an electrophilic fluorinating agent. It introduces fluorine atoms into organic molecules through electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being fluorinated .

Comparaison Avec Des Composés Similaires

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:

1-Fluoro-2,4,6-trimethylpyridinium triflate: This compound is also used as a fluorinating agent and has similar applications in organic synthesis.

N-Fluoro-4,6-bis(trifluoromethyl)pyridinium-2-sulfonate: Another fluorinating agent with comparable properties and uses.

The uniqueness of this compound lies in its specific substitution pattern on the pyridinium ring, which can influence its reactivity and selectivity in fluorination reactions.

Activité Biologique

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate (CAS: 147541-03-5) is a fluorinated pyridinium salt with significant potential in biological applications. This compound features a unique structural configuration that enhances its reactivity and biological activity, making it valuable in medicinal chemistry and biological research.

- Molecular Formula : C7H2F7NO3S

- Molecular Weight : 313.15 g/mol

- Melting Point : 173°C (dec.)

- Hazard Symbols : Xi - Irritant

The biological activity of this compound primarily arises from its ability to act as an electrophilic fluorinating agent . The trifluoromethyl groups enhance the electrophilicity of the fluorine atom, facilitating nucleophilic attacks on various biological substrates. This property is crucial for its application in modifying biomolecules such as proteins and nucleic acids, thereby influencing their structure and function .

Biological Activity and Applications

Research indicates that this compound exhibits notable antimicrobial properties , particularly against multidrug-resistant strains of bacteria. A comparative study highlighted its effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA) and vancomycin-resistant strains (VRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.031–0.062 µg/mL, demonstrating superior activity compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| Compound 22 | MRSA | 0.031–0.062 | Superior to vancomycin |

| Vancomycin | MRSA | ~0.5 | Control |

| Compound 24 | VRSA | 0.25–64 | Comparable to methicillin |

Case Studies

A study published in October 2021 evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those derived from this compound. The findings indicated that compounds with specific substitutions exhibited enhanced bactericidal activity, with some achieving MIC values below 1 µg/mL against resistant strains of S. aureus. The study emphasized the potential for developing these compounds into new therapeutic agents .

Safety and Handling

Due to its irritant properties, appropriate safety measures should be taken when handling this compound:

- Risk Codes : Irritating to eyes, respiratory system, and skin.

- Safety Description : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Propriétés

IUPAC Name |

1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZRPYZXABAHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371974 | |

| Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147541-03-5 | |

| Record name | Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147541-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.